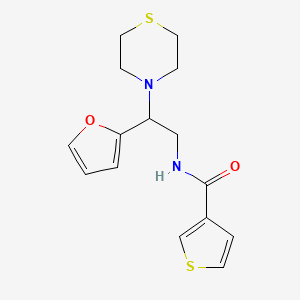

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a furan ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylic acid, which undergoes amide formation with 2-(furan-2-yl)-2-thiomorpholinoethylamine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups attached to the rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using NBS (N-bromosuccinimide) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can engage in π-π stacking interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Thiophene-3-carboxamide derivatives: These compounds share the thiophene-3-carboxamide core but differ in their substituents.

Furan-2-yl derivatives: Compounds with a furan-2-yl group attached to various functional groups.

Thiomorpholine derivatives: Molecules containing the thiomorpholine ring with different substituents.

Uniqueness

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both thiophene and furan rings, along with the thiomorpholine moiety, allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with furan derivatives and thiomorpholine.

- Reactions : The compound is synthesized through acylation reactions followed by cyclization, which can be optimized for yield and purity.

- Characterization : The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, a study highlighted that derivatives of thiophene showed enhanced selectivity towards tumor cells compared to traditional chemotherapeutics, suggesting a lower toxicity profile while maintaining efficacy against cancer cells .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity associated with this compound. Thiophene derivatives have been reported to inhibit inflammatory pathways effectively, which could be beneficial in treating conditions such as arthritis or other chronic inflammatory diseases. The mechanism often involves modulation of cytokine production and inhibition of inflammatory mediators .

Antiviral Activity

Emerging data also suggest potential antiviral properties. Compounds with similar structures have demonstrated activity against various viral strains, indicating that this compound might offer therapeutic benefits in viral infections .

Case Study 1: Antitumor Efficacy

In a controlled study, a series of thiophene derivatives were tested against human cancer cell lines. This compound was shown to induce apoptosis in cancer cells more effectively than conventional agents like doxorubicin. The IC50 values indicated a promising therapeutic index, warranting further investigation into its mechanism of action.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro. This suggests that it may inhibit NF-kB signaling pathways, providing a basis for its use in inflammatory diseases.

Data Table: Biological Activities Summary

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-15(12-3-7-21-11-12)16-10-13(14-2-1-6-19-14)17-4-8-20-9-5-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPDJGRRIUKMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.